molecular formula C18H39AlO9 B1517537 Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)- CAS No. 70815-16-6

Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-

Cat. No. B1517537
CAS RN: 70815-16-6
M. Wt: 426.5 g/mol
InChI Key: OEJSTGAKVVRHER-UHFFFAOYSA-N
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Description

“Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-” is a chemical compound with the CAS Number: 70815-16-6 . It is also known as Tris[2-(2-ethoxyethoxy-κO)ethanolato-κO]aluminum .

Safety And Hazards

The safety data sheet for this compound can be found at Echemi.com . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

tris[2-(2-ethoxyethoxy)ethoxy]alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H13O3.Al/c3*1-2-8-5-6-9-4-3-7;/h3*2-6H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSTGAKVVRHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCO[Al](OCCOCCOCC)OCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39AlO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015120
Record name Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-

CAS RN

70815-16-6
Record name Tris[2-(2-ethoxyethoxy-κO)ethanolato-κO]aluminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70815-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070815166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, tris[2-(2-ethoxyethoxy-.kappa.O)ethanolato-.kappa.O]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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